2-propyl-4H-1,4-benzoxazin-3-one
Description
2-Propyl-4H-1,4-benzoxazin-3-one is a heterocyclic organic compound belonging to the benzoxazinone class. Benzoxazinones are characterized by a fused benzene and oxazine ring system, with varying substituents influencing their chemical and biological properties. This compound features a propyl group at the 2-position of the benzoxazinone scaffold, which modulates its lipophilicity and electronic characteristics. Benzoxazinones are widely studied for their antimicrobial, antioxidant, and phytochemical activities . Natural derivatives, such as those isolated from Calceolaria thyrsiflora Graham, exhibit significant antibacterial properties, with concentrations reaching 145–161 mmol kg⁻¹ in plant tissues . Synthetic analogs, including this compound, are often designed to enhance bioavailability or target specificity for pharmaceutical applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-propyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-2-5-10-11(13)12-8-6-3-4-7-9(8)14-10/h3-4,6-7,10H,2,5H2,1H3,(H,12,13) |
InChI Key |
CQAWVZXZFXMKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The biological and chemical profiles of benzoxazinones are highly dependent on substituent patterns. Below is a detailed comparison of 2-propyl-4H-1,4-benzoxazin-3-one with structurally related analogs:
Key Findings:
Antimicrobial Activity: DIMBOA exhibits superior antimicrobial potency due to its hydroxyl and methoxy groups, which enhance hydrogen bonding with microbial targets . The 2-propyl derivative shows moderate activity, suggesting that alkyl chains may reduce polarity and limit target interaction compared to hydroxylated analogs .
Synthetic Accessibility: Copper-catalyzed methods enable efficient synthesis of unsubstituted benzoxazinones, but alkyl or halogen substituents (e.g., propyl, bromo) require multi-step protocols involving alkylation or halogenation . The propyl group in this compound improves solubility in nonpolar solvents, facilitating industrial-scale synthesis .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models highlight the importance of substituent electronegativity and steric effects on antimicrobial efficacy :
- Electron-withdrawing groups (e.g., bromo) enhance activity against gram-negative bacteria by improving membrane penetration.
- Alkyl chains (e.g., propyl) reduce polarity, limiting activity against hydrophilic pathogens but improving pharmacokinetic profiles.
Table 2: Predicted MIC Values for Select Benzoxazinones
| Compound | Predicted MIC (μg/mL) vs. E. coli | Predicted MIC (μg/mL) vs. S. aureus |
|---|---|---|
| This compound | 32–64 | 16–32 |
| DIMBOA | 8–16 | 4–8 |
| 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one | 16–32 | 8–16 |
Q & A
Q. Advanced
- Minimum Inhibitory Concentration (MIC) assays against gram-positive (e.g., S. aureus) and gram-negative bacteria (e.g., E. coli), with controls for solvent interference.
- QSAR modeling : Use descriptors like molecular shape, H-bonding capacity, and VolSurf parameters to predict activity and guide structural modifications .
- Include natural benzoxazinoid analogs as negative controls to benchmark synthetic derivative efficacy .
How to resolve discrepancies in reported bioactivity data for benzoxazin-3-one derivatives?
Q. Advanced
- Assay standardization : Variability in MIC values may arise from differences in bacterial strains, growth media, or incubation times.
- Substituent analysis : Evaluate the impact of substituents (e.g., propyl vs. cyclohexyl groups) on membrane permeability and efflux pump susceptibility .
- Meta-analysis : Cross-reference data with QSAR models to identify outliers or confounding variables .
What computational strategies are effective for optimizing the 1,4-benzoxazin-3-one scaffold?
Q. Advanced
- In silico design : Use genetic algorithm-driven descriptor selection to prioritize substituents enhancing antibacterial activity. For example, halogen or sulfanyl groups at specific positions improve target binding .
- Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase or efflux pump proteins) to rationalize activity differences .
What structural features of this compound influence its reactivity and stability?
Q. Basic
- The 2-propyl group affects steric hindrance, modulating reaction kinetics in further derivatization.
- The oxazinone ring is prone to hydrolysis under acidic/basic conditions; storage in anhydrous environments at −20°C is recommended .
How to design analogs of this compound with improved pharmacokinetic properties?
Q. Advanced
- Bioisosteric replacement : Substitute the propyl group with cyclopropyl or fluorinated chains to enhance metabolic stability.
- ADMET profiling : Predict logP, cytochrome P450 interactions, and plasma protein binding using tools like SwissADME .
What experimental precautions are necessary to ensure compound stability during biological assays?
Q. Basic
- Storage : Lyophilize the compound and store under inert gas (e.g., argon) to prevent oxidation.
- Solvent selection : Use DMSO for solubility, but limit freeze-thaw cycles to avoid degradation .
How can X-ray crystallography aid in the structural analysis of benzoxazin-3-one derivatives?
Q. Advanced
- Crystal structure determination : Resolve bond lengths and angles to validate synthetic routes. For example, studies on 7-chloro-4-phenethyl derivatives revealed conformational flexibility in the oxazinone ring .
- Comparative analysis : Overlay structures with QSAR-active analogs to identify pharmacophoric features .
How to integrate phenotypic screening with target-based approaches for mechanism-of-action studies?
Q. Advanced
- Phenotypic assays : Use time-kill curves and biofilm inhibition tests to assess bactericidal vs. bacteriostatic effects.
- Target identification : Combine transcriptomics (e.g., RNA-seq) with proteomic profiling of treated bacterial cells to pinpoint affected pathways .
Notes
- Methodological Rigor : Emphasized reproducibility through assay standardization and computational validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
